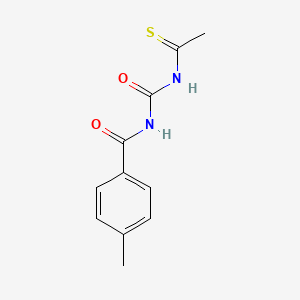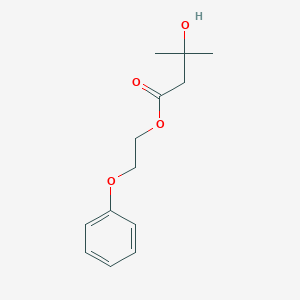
2-Phenoxyethyl 3-hydroxy-3-methylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenoxyethyl 3-hydroxy-3-methylbutanoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by the presence of a phenoxyethyl group and a 3-hydroxy-3-methylbutanoate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxyethyl 3-hydroxy-3-methylbutanoate typically involves the esterification of 3-hydroxy-3-methylbutanoic acid with 2-phenoxyethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenoxyethyl 3-hydroxy-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Phenoxyethyl 3-oxo-3-methylbutanoate.
Reduction: 2-Phenoxyethyl 3-hydroxy-3-methylbutanol.
Substitution: Various substituted phenoxyethyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Phenoxyethyl 3-hydroxy-3-methylbutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving esterases and their role in metabolic pathways.
Medicine: It may serve as a model compound for studying ester hydrolysis in drug metabolism.
Industry: The compound is used in the formulation of fragrances and flavorings due to its pleasant odor.
Mécanisme D'action
The mechanism of action of 2-Phenoxyethyl 3-hydroxy-3-methylbutanoate involves its interaction with esterases, which catalyze the hydrolysis of the ester bond. This hydrolysis results in the formation of 3-hydroxy-3-methylbutanoic acid and 2-phenoxyethanol. The molecular targets and pathways involved include the active site of the esterase enzyme, where the ester bond is cleaved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-hydroxy-3-methylbutanoate: Similar ester structure but with an ethyl group instead of a phenoxyethyl group.
Methyl 3-hydroxy-3-methylbutanoate: Similar ester structure but with a methyl group instead of a phenoxyethyl group.
Uniqueness
2-Phenoxyethyl 3-hydroxy-3-methylbutanoate is unique due to the presence of the phenoxyethyl group, which imparts distinct chemical and physical properties compared to other similar esters. This uniqueness makes it valuable in specific applications, particularly in the fragrance and flavoring industries.
Propriétés
Numéro CAS |
60359-36-6 |
|---|---|
Formule moléculaire |
C13H18O4 |
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
2-phenoxyethyl 3-hydroxy-3-methylbutanoate |
InChI |
InChI=1S/C13H18O4/c1-13(2,15)10-12(14)17-9-8-16-11-6-4-3-5-7-11/h3-7,15H,8-10H2,1-2H3 |
Clé InChI |
VYRVHVBUMHGPSM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC(=O)OCCOC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


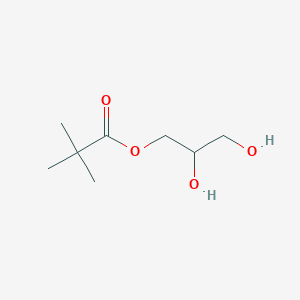
![6-Amino-10-bromo-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione](/img/structure/B14608605.png)
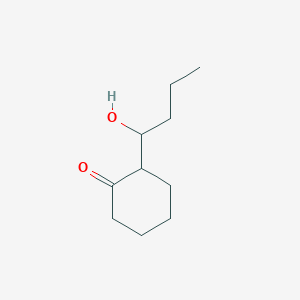
![1,4-Dioxaspiro[4.8]trideca-6,7-diene](/img/structure/B14608612.png)
![Silane, bis[(1-ethynylcyclohexyl)oxy]dimethyl-](/img/structure/B14608613.png)
![7-Ethoxy[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14608620.png)
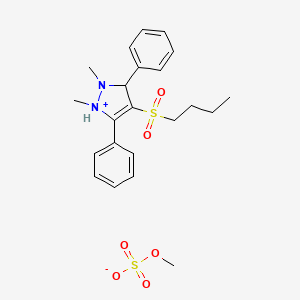
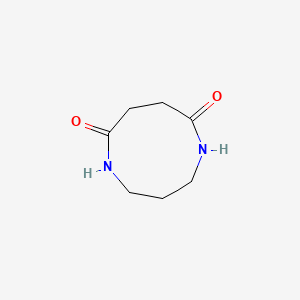
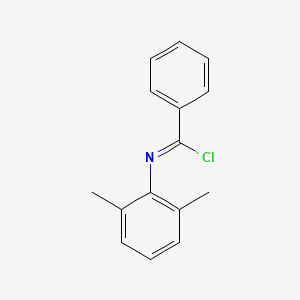

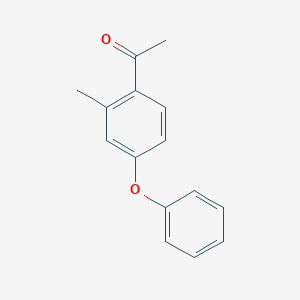
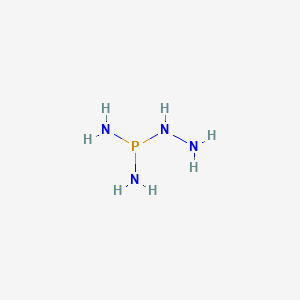
![1-[2-(2,4-Dichlorophenyl)-2-phenylethyl]-1H-imidazole](/img/structure/B14608686.png)
